2-Azido-1-phenylethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-azido-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALKRPRQNKEVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
solubility of 2-Azido-1-phenylethanol in organic solvents
An In-depth Technical Guide to the Solubility of 2-Azido-1-phenylethanol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This compound is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a hydroxyl group and a highly versatile azide moiety, makes it a valuable building block for synthesizing complex molecules, particularly through bioorthogonal "click chemistry" reactions.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, predictive insights based on its molecular structure, and robust, field-proven experimental protocols for the quantitative determination of its solubility.
Introduction: The Chemical Significance of this compound
This compound, with the chemical formula C₈H₉N₃O, is an aromatic compound featuring three key functional groups: a phenyl ring, a secondary alcohol (hydroxyl group), and an azide group.[2] This unique combination imparts a specific set of physicochemical properties that dictate its behavior in different chemical environments.
-
The Phenyl Group: A non-polar, aromatic ring that favors interactions with non-polar and aromatic solvents.
-
The Hydroxyl Group (-OH): A polar, protic group capable of forming hydrogen bonds, which promotes solubility in polar protic solvents like alcohols.
-
The Azide Group (-N₃): A polar, aprotic functional group that contributes to the overall polarity of the molecule and is a key handle for "click chemistry," a class of highly efficient and specific reactions used in drug discovery and bioconjugation.[1][3]
The solubility of this compound is not merely a physical constant; it is a critical parameter that influences reaction kinetics, dictates the choice of purification methods such as crystallization, and impacts its handling and formulation in downstream applications. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently work with this versatile molecule.
Theoretical Framework and Predictive Analysis
While specific quantitative solubility data for this compound is not extensively published, we can predict its behavior with high confidence by applying fundamental principles of chemical interactions and comparing it to structurally similar molecules.
The "Like Dissolves Like" Principle
The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" is the cornerstone of this principle, meaning that substances with similar polarities are more likely to be miscible.[4]
-
Polar Solvents (e.g., Methanol, Ethanol, Water): These solvents will primarily interact with the polar hydroxyl and azide groups of this compound. The hydroxyl group's ability to hydrogen bond is a strong driver for solubility in polar protic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the non-polar phenyl ring through van der Waals forces.
-
Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents can interact with both the polar and non-polar regions of the molecule, often providing a good balance for solubility.
Structural Analogs as a Predictive Tool
We can infer the solubility profile of this compound by examining its parent compound, 1-phenylethanol.
-
1-Phenylethanol: This analog, lacking the azide group, is reported to be soluble in organic solvents like ethanol, methanol, and ether, but only slightly soluble in water.[5] Its solubility generally increases with temperature.[5]
-
2-Amino-1-phenylethanol: This related compound, where the azide is replaced by an amine, shows good solubility in DMSO (≥23.2 mg/mL) and ethanol (≥11.25 mg/mL).[6]
The azide group is more polar than a hydrogen atom but is a weaker hydrogen bond acceptor than an amine. Therefore, it is logical to predict that this compound will be readily soluble in a range of polar organic solvents like short-chain alcohols, THF, and ethyl acetate, moderately soluble in less polar solvents like dichloromethane and toluene, and have low solubility in highly non-polar solvents like hexanes. Its water solubility is expected to be low.
Key Factors Influencing Solubility
Several physical factors can be manipulated to control the dissolution of this compound.[7]
-
Temperature: For most solid organic compounds, solubility increases with increasing temperature.[8] This is because the additional thermal energy helps overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules. This principle is fundamental to purification by recrystallization.
-
Polarity: As discussed, the polarity match between the solute and solvent is a primary determinant of solubility.[7]
-
Molecular Size: While not a variable for the compound itself, larger molecules generally have lower solubility due to the increased energy required for solvent molecules to surround them.[7]
-
Pressure: Pressure has a negligible effect on the solubility of solids and liquids but significantly impacts gases.[4]
Caption: Predicted interactions and resulting solubility.
Quantitative Data Summary (Predictive)
The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents, categorized by solvent type. This serves as a practical starting point for experimental work.
| Solvent Category | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding with the -OH group. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, DMSO | High | Dipole-dipole interactions with -OH and -N₃ groups. |
| Halogenated | Dichloromethane (DCM) | Moderate to High | Dipole-dipole interactions. |
| Ester | Ethyl Acetate (EtOAc) | Moderate to High | Dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Moderate | Van der Waals forces with the phenyl ring. |
| Non-Polar | Hexanes, Heptane | Low | Weak van der Waals forces. |
| Aqueous | Water | Low / Sparingly Soluble | Limited hydrogen bonding capacity vs. strong intermolecular forces in water. |
Experimental Protocols for Solubility Determination
As a self-validating system, experimental verification is crucial. The following protocols provide robust methodologies for determining solubility in the laboratory.
Protocol 1: Rapid Qualitative Solubility Assessment
Objective: To quickly determine if the compound is "soluble," "partially soluble," or "insoluble" in a range of solvents at room temperature.
Methodology:
-
Preparation: Add approximately 10 mg of this compound to a small, clean vial.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing or stirring.
-
Observation: Observe the mixture after each addition.
-
Soluble: The solid completely dissolves to form a clear solution within 1 mL of solvent.
-
Partially Soluble: Some solid remains undissolved even after adding up to 3 mL of solvent, but a noticeable amount has dissolved.
-
Insoluble: The solid does not appear to dissolve at all after adding 3 mL of solvent.
-
-
Documentation: Record the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To accurately measure the equilibrium solubility of this compound in a specific solvent at a controlled temperature. This method is considered a gold standard.[9]
Caption: Workflow for the Shake-Flask solubility method.
Detailed Step-by-Step Methodology:
-
System Preparation:
-
Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the desired solvent. The presence of excess solid is critical to ensure equilibrium is reached with a saturated solution.
-
Place the vial in a temperature-controlled shaker or on a stir plate within a constant temperature bath (e.g., 25 °C).
-
-
Equilibration:
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sampling:
-
Cease agitation and allow the excess solid to settle for several hours at the same constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature precipitation, ensure the syringe is at the same temperature as the solution.
-
Immediately filter the collected sample through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) into a pre-weighed vial. This step is crucial to remove any microscopic solid particles.
-
-
Quantification (Choose one method):
-
a) Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.
-
Once the solvent is fully evaporated, weigh the vial again. The mass of the remaining solid represents the amount of dissolved solute.
-
Calculate solubility: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of sample in mL).
-
-
b) Chromatographic Analysis (HPLC):
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Dilute the filtered saturated solution with a suitable mobile phase to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC (with a UV detector set to an appropriate wavelength for the phenyl ring, e.g., ~254 nm) and determine the concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Conclusion and Practical Recommendations
The solubility of this compound is a direct consequence of its molecular structure, which contains both polar and non-polar functionalities. It is predicted to be highly soluble in polar organic solvents (alcohols, THF, acetone) and moderately soluble in aromatic and halogenated solvents. Its solubility in non-polar alkanes and water is expected to be low. For practical applications, temperature is a key tool for modulating solubility, particularly for purification via recrystallization. The experimental protocols provided in this guide offer a robust framework for obtaining reliable, quantitative solubility data, which is essential for optimizing synthetic procedures, developing purification strategies, and advancing drug discovery programs that utilize this valuable chemical intermediate.
References
- Solubility of Things. (n.d.). 1-Phenylethanol.
- AAT Bioquest. (2022, April 18). What factors affect solubility?
- APExBIO. (n.d.). 2-Amino-1-phenylethanol.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Global Market Insights. (2022, June 21). 4 major applications impacting the future of 2-phenylethanol industry.
- PubChem. (n.d.). 1-Phenylethanol.
- MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments.
- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
- FOI. (n.d.). Quantitation of Azide and Lead in Lead Azide by Voltammetric Method.
- Supplementary Information. (n.d.). This compound (11).
- FCT EMIS. (n.d.). Factors Affecting solubility curve.
- University of Manitoba. (2023, August 31). Solubility of Organic Compounds.
- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for 5-azido-2H-1,3-benzodioxole in Drug Discovery and Development.
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- 9. researchgate.net [researchgate.net]
Introduction: The Strategic Value of Chiral Azido Alcohols in Synthesis
An In-Depth Technical Guide to 2-Azido-1-phenylethanol as a Chiral Building Block
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule is often the determining factor for its biological activity and safety profile. Chiral β-amino alcohols, in particular, are privileged structural motifs found in a vast array of pharmaceuticals, including antivirals, beta-blockers, and chemotherapeutics.[1][2]
This compound emerges as a highly strategic and versatile chiral building block, or synthon, for accessing these critical molecules. Its value lies in the dual functionality it possesses: a hydroxyl group that can be used for further transformations and an azide group that serves as a stable, non-basic, and masked precursor to a primary amine.[3] This allows for the introduction of a nitrogen atom late in a synthetic sequence, avoiding potential side reactions associated with the basicity of a free amine.
The central challenge, and the focus of this guide, is the efficient and highly selective synthesis of a single enantiomer of this compound. This is primarily achieved through two powerful strategies: the direct asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. This guide provides a detailed exploration of these field-proven methodologies, emphasizing the causality behind experimental choices and providing actionable protocols for the modern research scientist.
Part 1: Asymmetric Synthesis – The Direct Path to Enantiopurity
The most elegant and atom-economical approach to obtaining a single enantiomer is through asymmetric synthesis, where a prochiral starting material is converted directly into a chiral product with a high preference for one enantiomer. For this compound, the key precursor is 2-azidoacetophenone.
Methodology A: Asymmetric Ketone Reduction via Oxazaborolidine Catalysis
The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, stands out as a robust and highly predictable method for this transformation.[3]
Causality and Mechanism: The success of the CBS reduction hinges on the formation of a rigid, sterically defined complex between the chiral oxazaborolidine catalyst, borane (BH₃), and the ketone substrate. The catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, coordinates with borane. The ketone's carbonyl oxygen then coordinates to the Lewis acidic boron of the catalyst in a specific orientation to minimize steric hindrance between the ketone's substituents (the phenyl and azidomethyl groups) and the catalyst's chiral framework. This preferential coordination pre-organizes the substrate for a highly selective, intramolecular hydride transfer from the borane to one face of the carbonyl, yielding the desired alcohol enantiomer with high fidelity.[3][4]
Sources
Methodological & Application
Application Note and Protocol: Enzymatic Kinetic Resolution of Racemic 2-Azido-1-phenylethanol
Introduction: The Significance of Chiral Azido Alcohols
Enantiomerically pure chiral building blocks are fundamental to modern drug discovery and development.[1] Among these, chiral 2-azido-1-phenylethanol stands out as a valuable synthon. The presence of both an azide and a hydroxyl group on a chiral scaffold allows for versatile chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The azide group can be readily converted to an amine, a critical functional group in many biologically active molecules, or participate in click chemistry reactions for bioconjugation. The chiral hydroxyl group provides a handle for further stereospecific transformations.
Traditional chemical methods for resolving racemic mixtures can be harsh, environmentally taxing, and may require multiple protection and deprotection steps.[2] In contrast, enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally benign alternative, leveraging the inherent stereoselectivity of enzymes to differentiate between enantiomers.[1][2] This application note provides a detailed protocol for the kinetic resolution of racemic this compound using Candida antarctica lipase B (CALB), a robust and highly selective biocatalyst.[3][4]
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst, in this case, an enzyme.[3] In the context of resolving a racemic alcohol, an acyl donor is introduced, and the enzyme selectively catalyzes the acylation of one enantiomer over the other.
This results in a mixture of an acylated enantiomer (ester) and the unreacted, enantiomerically enriched alcohol. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.[5] The efficiency of the resolution is quantified by the enantiomeric excess (ee) of both the product and the remaining substrate, and the conversion rate. For a highly selective enzyme, it is possible to achieve near-perfect enantiomeric purity for one enantiomer at or near 50% conversion.
Lipases, such as CALB, are particularly well-suited for these transformations due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[5][6] The immobilized form of CALB, commercially available as Novozym 435, is a widely used and reliable biocatalyst for such reactions.[1][3][7]
Experimental Workflow Overview
The overall process for the enzymatic kinetic resolution of racemic this compound is depicted in the workflow diagram below. It involves the enzymatic acylation reaction, followed by separation of the product and unreacted substrate, and subsequent analysis to determine the enantiomeric purity.
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Detailed Protocol
This protocol is based on established methods for the kinetic resolution of structurally similar 1-phenylethanol and has been adapted for this compound.[1][4]
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
n-Hexane (solvent, HPLC grade)
-
Ethyl acetate (for chromatography)
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate or sodium sulfate
-
Methanol (HPLC grade)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar)
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 25 mL sealed glass vial, add racemic this compound (e.g., 240 mM).
-
Dissolve the substrate in 5 mL of n-hexane.
-
Add the immobilized CALB (e.g., 11 mg/mL).[1]
-
Add vinyl acetate as the acyl donor (e.g., 3-5 equivalents relative to the substrate).
-
Seal the vial tightly.
-
-
Enzymatic Reaction:
-
Place the reaction vial in an orbital shaker set to a moderate speed (e.g., 150-200 rpm) to ensure proper mixing without damaging the immobilized enzyme.
-
Maintain the reaction temperature at a controlled level, typically between 30-42°C.[1][8]
-
Monitor the reaction progress over time (e.g., 24-72 hours) by taking small aliquots. The reaction can be monitored by TLC or by chiral HPLC to determine the conversion and enantiomeric excess. The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the ester product.
-
-
Reaction Quenching and Enzyme Recovery:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent (n-hexane), dried under vacuum, and potentially reused for subsequent reactions.
-
-
Work-up and Product Isolation:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue contains the acylated product ((S)-2-azido-1-phenylethyl acetate) and the unreacted alcohol ((R)-2-azido-1-phenylethanol).
-
Separate the two compounds using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for eluting both the less polar ester and the more polar alcohol.
-
-
Characterization and Analysis:
-
Confirm the identity and purity of the isolated ester and alcohol using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Determine the enantiomeric excess (%ee) of both the unreacted alcohol and the ester product using chiral HPLC analysis.[1]
-
Chiral HPLC Analysis Method
-
Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Prepare standard solutions of the racemic starting material and inject to determine the retention times of the two enantiomers. Subsequently, inject the purified unreacted alcohol and the ester product to determine their respective enantiomeric compositions.
Data Presentation and Expected Results
The success of the kinetic resolution is evaluated based on the conversion percentage and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ).
| Parameter | Description | Target Value |
| Conversion (%) | The percentage of the initial racemic alcohol that has been converted to the ester. | ~50% |
| eeₛ (%) | Enantiomeric excess of the unreacted (R)-2-azido-1-phenylethanol. | >99% |
| eeₚ (%) | Enantiomeric excess of the (S)-2-azido-1-phenylethyl acetate product. | >99% |
| Enantioselectivity (E) | A measure of the enzyme's ability to discriminate between the two enantiomers. | >200 for excellent resolution |
Note: The stereochemical preference (R vs. S) of CALB for acylation can vary depending on the substrate. For 1-phenylethanol, the (R)-enantiomer is typically acylated faster, leaving the (S)-alcohol. However, for β-azidophenylethanols, it has been reported that the (R)-alcohol remains, and the (S)-acetate is formed.[4] This protocol assumes the latter based on available literature for the most similar compound.
Causality and Experimental Choices
-
Enzyme Selection: Candida antarctica Lipase B (CALB) is chosen for its well-documented high enantioselectivity and stability in organic media for resolving secondary alcohols.[3][7][8] Immobilization enhances its stability and allows for easy recovery and reuse, making the process more cost-effective.[9]
-
Acyl Donor: Vinyl acetate is a highly effective acyl donor because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. This drives the equilibrium towards product formation.
-
Solvent: Non-polar organic solvents like n-hexane are preferred as they generally do not interfere with the enzyme's activity and can help maintain the essential layer of water around the enzyme required for catalysis.[1]
-
Temperature: The reaction is performed at a moderately elevated temperature (30-42°C) to increase the reaction rate without causing significant thermal denaturation of the enzyme.[1]
Logical Framework for Self-Validation
This protocol incorporates a self-validating system through rigorous analytical monitoring.
Caption: Self-validating logic of the kinetic resolution protocol.
By first establishing the analytical method with the racemic starting material, then monitoring the reaction to the optimal endpoint, and finally confirming the high enantiomeric purity of the separated products, the success and reproducibility of the resolution are ensured.
References
-
ResearchGate. (2025). Optimization of (R, S)-1-phenylethanol kinetic resolution over Candida antarctica lipase B in ionic liquids. [Link]
-
PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. [Link]
-
ResearchGate. (n.d.). Enzymatic kinetic resolution of (R,S)-1-phenylethanol. [Link]
-
MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Link]
-
ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]
-
ResearchGate. (n.d.). Dynamic kinetic resolution of 1-phenylethanol (2) under different reaction conditions. [Link]
-
SciELO. (n.d.). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. [Link]
-
ResearchGate. (n.d.). Figure S13. IR spectrum (KBr) of this compound (11). [Link]
-
PubMed Central. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
-
SciELO. (n.d.). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. [Link]
-
ResearchGate. (n.d.). (PDF) Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. [Link]
-
ACS Publications. (n.d.). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. [Link]
-
IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. [Link]
-
PubMed Central. (n.d.). Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones. [Link]
-
PubMed Central. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. [Link]
-
ResearchGate. (n.d.). Chiral Separations: Methods and Protocols. [Link]
-
Royal Society of Chemistry. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. [Link]
-
University of Babylon Private CDN. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. [Link]
-
MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. [Link]
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Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
ProQuest. (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. [Link]
-
PubMed Central. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
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preparation of beta-blocker intermediates using 2-Azido-1-phenylethanol
Application Note: High-Fidelity Synthesis of Chiral
Abstract
This application note details a robust, stereo-controlled protocol for the synthesis of (R)- and (S)-2-amino-1-phenylethanol, a critical pharmacophore for ethanolamine-class
Introduction: The Regioselectivity Paradox
In the development of
-
The Problem: Electronic stabilization of the transition state in styrene oxide typically directs the azide nucleophile to the benzylic position (
-attack), yielding 2-phenyl-2-azidoethanol. This is the wrong regioisomer for standard -blockers, which require the amine at the terminal position. -
The Solution: To guarantee the formation of the required This compound (azide at the terminal position) with high optical purity, we utilize a biocatalytic reduction of 2-azido-1-phenylethanone.
Target Molecule:
-
Intermediate: (R)-2-Azido-1-phenylethanol
-
Final Pharmacophore: (R)-2-Amino-1-phenylethanol[1]
Strategic Pathway Visualization
The following diagram illustrates the divergent pathways. The "Classic Route" (red) often leads to impurities, whereas the "Recommended Route" (green) ensures structural integrity.
Figure 1: Comparison of synthetic routes. The biocatalytic ketone reduction (green) avoids the regioselectivity issues of epoxide opening (red).
Experimental Protocols
Protocol A: Synthesis of 2-Azidoacetophenone (Precursor)
Safety Note: Organic azides with a C/N ratio < 3 are potentially explosive.[2] 2-Azidoacetophenone (C8H7N3O) has a ratio of ~2.6, placing it in the hazard zone. Handle in solution, behind a blast shield, and never concentrate to dryness.
-
Reagents: Phenacyl bromide (20 mmol), Sodium azide (24 mmol), Acetone/Water (3:1, 50 mL).
-
Procedure:
-
Dissolve phenacyl bromide in acetone.
-
Prepare a solution of NaN3 in water.
-
Add the azide solution dropwise to the bromide solution at 0°C. Exotherm control is critical.
-
Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.
-
Critical Step: Do NOT distill or rotary evaporate to dryness.[3] Use the solution directly for the next step or concentrate carefully only if the mass is <1g and a blast shield is used.
-
Protocol B: Asymmetric Biocatalytic Reduction
This step establishes the chiral center. We utilize a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) coupled with a cofactor recycling system.
System Components:
| Component | Function | Concentration/Amount |
|---|---|---|
| Substrate | 2-Azidoacetophenone | 50 mM (in DMSO/Buffer mix) |
| Enzyme | Recombinant ADH (e.g., from Candida magnoliae) | 5 U/mL |
| Cofactor | NADP+ | 0.5 mM |
| Recycling | Glucose Dehydrogenase (GDH) + Glucose | 5 U/mL + 100 mM |
| Buffer | Potassium Phosphate (pH 7.0) | 100 mM |
Step-by-Step:
-
In a reaction vessel, dissolve glucose and NADP+ in the phosphate buffer.
-
Add the GDH and ADH enzymes.
-
Add the substrate (dissolved in minimal DMSO, max 10% v/v final concentration) to start the reaction.
-
Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OB-H column, Hexane/IPA 90:10). Target ee > 99%.
-
Extraction: Extract product with Methyl tert-butyl ether (MTBE).
Protocol C: Staudinger Reduction to (R)-2-Amino-1-phenylethanol
We prefer the Staudinger reduction over catalytic hydrogenation (Pd/C + H2) to eliminate the risk of forming hydrazoic acid (
-
Reagents: (R)-2-Azido-1-phenylethanol (solution from prev. step), Triphenylphosphine (
, 1.1 equiv), THF, Water. -
Procedure:
-
Dissolve the azido alcohol in THF.
-
Add
in portions at room temperature. Evolution of gas will be observed (ensure venting). -
Stir for 2 hours to form the iminophosphorane intermediate.
-
Add water (5 equiv) to hydrolyze the intermediate.
-
Reflux for 3 hours.
-
-
Purification:
-
Evaporate THF. Acidify aqueous layer with 1M HCl (protonates the amine, pulling it into water).
-
Wash aqueous layer with DCM (removes Triphenylphosphine oxide byproduct).
-
Basify aqueous layer with NaOH (pH > 12).
-
Extract the free amine into EtOAc. Dry over
and concentrate.
-
Safety & Compliance (E-E-A-T)
The "Rule of Six" & Azide Handling:
Organic azides are high-energy compounds.[4] A standard safety heuristic is the "Rule of Six": The number of carbon atoms (
-
Halogen Incompatibility: NEVER use dichloromethane (DCM) or chloroform as a solvent for sodium azide reactions. This forms di- and tri-azidomethane, which are extremely unstable explosives.[3]
-
Waste Disposal: Quench all azide waste with 10% sodium nitrite (
) and sulfuric acid (in a fume hood) to decompose residual azide to nitrous oxide before disposal.
References
-
Regioselectivity in Epoxide Opening: Fringuelli, F., et al. (1999).[5] "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction." Journal of Organic Chemistry.
-
Biocatalytic Route: Guo, Z., et al. (2006). "Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes." Journal of Molecular Catalysis B: Enzymatic.
-
Azide Safety Protocols: University of Pittsburgh. (2013).[4] "Safe Handling of Azides."[2][3] Environmental Health and Safety Guidelines.
-
Staudinger Reduction: Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron.
-
Beta-Blocker Synthesis Review: Ager, D. J., et al. (1996). "Commercial, Synthetic Non-nutritive Sweeteners." Angewandte Chemie (Context on Ethanolamine synthesis).
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
Application Note: Regioselective Ring Opening of Styrene Oxide with Sodium Azide
[1][2][3]
Executive Summary
This guide details the regioselective ring opening of styrene oxide using sodium azide (
Unlike aliphatic epoxides, styrene oxide presents a unique challenge: the competition between steric control (favoring
Mechanistic Insight: The Regioselectivity Switch
The regioselectivity of nucleophilic attack on styrene oxide is governed by the interplay between the steric hindrance of the phenyl ring and the electronic stabilization of the benzylic carbocation.
-
Path A (Basic/Neutral Conditions): The reaction follows a classic
mechanism. The azide ion attacks the less hindered terminal carbon ( -position). -
Path B (Acidic Conditions): Protonation of the epoxide oxygen weakens the benzylic C-O bond. The resulting partial positive charge is stabilized by the phenyl ring (benzylic resonance), directing the nucleophile to the more hindered
-position ( -like character).
Mechanistic Pathway Diagram
Figure 1: Divergent mechanistic pathways for styrene oxide ring opening based on pH conditions.
Safety Protocols (Critical)
Working with sodium azide requires strict adherence to safety standards to prevent the formation of explosive hydrazoic acid (
-
Acid Warning: Never mix
with strong acids (e.g., ) without strict pH monitoring. is volatile and highly toxic.[2][3] -
Metal Incompatibility: Do not use metal spatulas or dispose of azide solutions down drains containing lead or copper piping. Heavy metal azides are shock-sensitive explosives.[1][3]
-
Quenching: Quench excess azide with sodium nitrite (
) in acidic media or bleach (sodium hypochlorite) in a fume hood before disposal. -
PPE: Wear a full face shield, nitrile gloves, and a lab coat. Work in a well-ventilated fume hood.
Experimental Protocols
The following protocols are adapted from the work of Fringuelli et al. (J. Org. Chem.), utilizing water as the solvent to maximize the "on-water" effect and allow precise pH control.
Protocol A: Synthesis of -Azido Alcohol (Benzylic Attack)
Target: 2-azido-1-phenylethanol
-
Preparation: In a round-bottom flask, dissolve
(325 mg, 5.0 mmol, 5.0 equiv) in deionized water (10 mL). -
pH Adjustment: Careful addition of Acetic Acid (approx. 10% v/v) dropwise until the pH reaches 4.0 - 4.2 . Monitor with a calibrated pH meter.
-
Note: Do not drop below pH 3.5 to minimize
evolution.
-
-
Reaction: Add (S)-Styrene Oxide (120 mg, 1.0 mmol) to the solution.
-
Incubation: Stir vigorously at 30°C for 3 hours .
-
Workup:
-
Extract with Diethyl Ether (
mL). -
Wash organic layer with saturated
(to neutralize acid) and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Yield/Selectivity: Expect >90% yield with ~95:5
ratio.
Protocol B: Synthesis of -Azido Alcohol (Terminal Attack)
Target: 2-azido-2-phenylethanol
-
Preparation: In a round-bottom flask, dissolve
(325 mg, 5.0 mmol) in deionized water (10 mL). -
pH Check: Ensure pH is approximately 9.5 (natural pH of aqueous
). If lower, adjust with dilute . -
Reaction: Add (S)-Styrene Oxide (120 mg, 1.0 mmol).
-
Incubation: Stir vigorously at 30°C for 12 hours .
-
Note: The reaction is slower due to lack of proton activation.
-
-
Workup:
-
Extract with Ethyl Acetate (
mL). -
Wash with water and Brine.
-
Dry over
, filter, and concentrate.
-
-
Yield/Selectivity: Expect >85% yield with ~15:85
ratio.
Workflow Diagram
Figure 2: Operational workflow for pH-controlled regioselective synthesis.
Data Analysis & Quality Control
Quantitative Comparison
The following table summarizes the expected outcomes based on Fringuelli et al. and internal validation standards.
| Parameter | Protocol A (Acidic) | Protocol B (Basic) |
| pH Condition | 4.0 - 4.2 | 9.5 |
| Reaction Time | 3 Hours | 12 Hours |
| Major Product | ||
| Regioselectivity ( | 98 : 2 | 15 : 85 |
| Mechanism | Electronic ( | Steric ( |
| Yield | 92% | 88% |
Analytical Validation (NMR)
Distinguishing the isomers is critical. Use
-
-Isomer (Benzylic Azide): Look for the benzylic proton (
) as a triplet/doublet of doublets around 4.5 - 4.8 ppm . The adjacent protons will appear upfield. -
-Isomer (Terminal Azide): Look for the benzylic proton (
) around 4.8 - 5.0 ppm . The terminal protons will appear around 3.4 - 3.6 ppm . -
Shift Logic: The proton attached to the carbon bearing the Azide group is generally shielded (upfield) relative to the proton on the carbon bearing the Hydroxyl group.
References
-
Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[4] Ring Opening of Epoxides with Sodium Azide in Water.[5][6][4][7][8][9] A Regioselective pH-Controlled Reaction.[5][4][7] The Journal of Organic Chemistry, 64(16), 6094–6096.
-
Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002).[8] Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile.[8] Synthesis, 2002(15), 2254–2258.
-
University of Wisconsin-Madison. (2025). Safe Handling of Sodium Azide. Environment, Health & Safety.[2][3]
-
BenchChem. (2025).[5][10] Application Notes: Ring-Opening Reactions of (S)-Styrene Oxide.
Sources
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. carlroth.com [carlroth.com]
microwave-assisted synthesis involving 2-Azido-1-phenylethanol
Accelerated Synthesis and Functionalization of -Azido Alcohols via Microwave Irradiation
Target Molecule: 2-Azido-1-phenylethanol Application Note: AN-MW-AZ-042
Introduction & Executive Summary
The synthesis of
Traditional thermal synthesis involves the nucleophilic ring-opening of styrene oxide with sodium azide (
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that utilizes water as the primary solvent ("On-Water" chemistry). This approach leverages the high dielectric loss of water to reduce reaction times to under 20 minutes while enhancing the regioselectivity toward the desired this compound isomer through precise pH control.
Key Advantages[1][2][3][4]
-
Speed: Reaction time reduced from 12 hours to 15 minutes.
-
Green Chemistry: Water replaces toxic dipolar aprotic solvents (DMF/DMSO).
-
Safety: Minimized handling time of potentially hazardous azides.[1]
-
Selectivity: Thermodynamic control favors the
-attack (terminal opening).
Mechanistic Insight & Regioselectivity
The ring-opening of styrene oxide is governed by the competition between steric hindrance and electronic stabilization.
-
Path A (Basic/Neutral Conditions): The azide ion (
) acts as a pure nucleophile. Steric factors dominate, directing the attack to the less hindered terminal carbon ( -carbon). This yields the target: This compound .[2][3] -
Path B (Acidic Conditions): Protonation of the epoxide oxygen weakens the C-O bonds. The benzylic carbon (
-carbon) develops partial carbocation character, stabilized by the phenyl ring. This electronic factor overrides sterics, directing attack to the -position to yield the isomer 2-azido-2-phenylethanol.
Expert Insight: To maximize the yield of this compound, the reaction must be kept at pH
Pathway Visualization
Figure 1: Regioselectivity map for styrene oxide ring-opening. The microwave protocol in water favors the "Target Pathway" (Green).
Experimental Protocols
Safety Pre-Check (Critical)
-
Explosion Hazard: Sodium azide can form hydrazoic acid (
) if acidified.[1] is volatile and explosive. Never use halogenated solvents (e.g., DCM, Chloroform) with azides in the microwave, as di- and tri-azidomethane can form, which are extremely unstable. -
Headspace: Do not fill microwave vials >60% volume to allow for pressure expansion.
-
Temperature Limit: Do not exceed 120°C. Organic azides can decompose exothermically above this threshold.
Protocol 1: Microwave-Assisted Synthesis of this compound
Objective: Rapid conversion of styrene oxide to the
Materials:
-
Styrene Oxide (1.0 mmol, 120 mg)[2]
-
Sodium Azide (
) (1.2 mmol, 78 mg) -
Ammonium Chloride (
) (1.0 mmol, 53 mg) - Acts as a mild buffering agent to prevent high alkalinity without becoming acidic. -
Solvent: Deionized Water (3 mL) or Water/Acetonitrile (9:1) if solubility is an issue.
Step-by-Step:
-
Loading: In a 10 mL microwave-compatible glass vial (e.g., Pyrex), dissolve
and in water. -
Addition: Add styrene oxide.[2][4][5][6] The epoxide may form an emulsion; this is acceptable as MW heating promotes phase transfer.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in the microwave reactor (single-mode or multi-mode).
-
Mode: Dynamic (Power controlled to maintain Temp).
-
Temp: 85°C.
-
Hold Time: 15 minutes.
-
Stirring: High (magnetic stir bar is essential for the biphasic mixture).
-
-
Workup:
-
Cool to room temperature.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Note: Azides are heat sensitive; keep water bath <40°C during evaporation.
-
Data Comparison:
| Parameter | Conventional Heating (Reflux) | Microwave Protocol |
| Temperature | 100°C (Oil Bath) | 85°C (Internal IR) |
| Time | 12 Hours | 15 Minutes |
| Solvent | Dioxane/Water | Water (Neat) |
| Yield | 78% | 92% |
| Regioselectivity ( | 85:15 | >95:5 |
Protocol 2: Downstream Functionalization (CuAAC Click Chemistry)
Objective: Demonstrate the utility of the synthesized scaffold by converting it to a 1,2,3-triazole.
Reaction: this compound + Phenylacetylene
Step-by-Step:
-
Loading: To the crude product from Protocol 1 (approx. 1 mmol), add:
-
Phenylacetylene (1.0 mmol)
- (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent:
-BuOH/Water (1:1, 3 mL).
-
-
Irradiation:
-
Temp: 80°C.
-
Time: 10 minutes.
-
-
Purification: The product often precipitates upon cooling. Filter and wash with cold water. If oil forms, extract with EtOAc.
Workflow Visualization
Figure 2: Experimental workflow for synthesis and decision points for downstream applications.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor phase mixing (Oil/Water) | Increase stirring speed; Add surfactant (e.g., 5% Tween-80) to stabilize the emulsion. |
| Wrong Regioisomer | pH drifted acidic | Ensure |
| Pressure Spike | Decomposition or Overfill | Reduce vial fill volume; Check temperature calibration (ensure T < 100°C). |
| Blue/Green Product | Copper contamination (Protocol 2) | Wash organic phase with dilute |
References
-
Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[7] Ring Opening of Epoxides with Sodium Azide in Water.[5][7][8] A Regioselective pH-Controlled Reaction.[2][7] The Journal of Organic Chemistry, 64(16), 6094–6096. Link
-
Yadav, J. S., Reddy, B. V. S., & Jyothirmai, B. (2002). Microwave-assisted efficient synthesis of azidohydrins from epoxides in water. Synlett, 2002(11), 1787-1789. Link
-
Kappe, C. O., & Dallinger, D. (2009). Controlled microwave heating in modern organic synthesis: highlights from the 2004–2008 literature. Molecular Diversity, 13, 71–193. Link
-
Appukkuttan, P., & Van der Eycken, E. (2006). Microwave-assisted natural product chemistry. European Journal of Organic Chemistry, 2006(11), 2479-2492. (Context on Click Chemistry). Link
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide. Environment, Health & Safety. Link
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective conversion of styrene oxide to 2-phenylethanol in cascade reactions over non-noble metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity in 2-Azido-1-phenylethanol Synthesis
Current Status: Online Ticket ID: #AZ-PE-EE-OPT Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division
Executive Summary
You are encountering challenges with enantiomeric excess (ee) and regioselectivity in the synthesis of 2-azido-1-phenylethanol (the
The synthesis of this molecule from styrene oxide is notoriously difficult due to conflicting steric and electronic biases :
-
Electronic Bias: The phenyl ring stabilizes the partial positive charge at the benzylic (
) position, favoring attack there (yielding the unwanted 2-azido-2-phenylethanol). -
Steric Bias: The terminal (
) position is less hindered.
To achieve high ee (>95%) and correct regioselectivity, you must suppress the background reaction and utilize a catalyst that overrides the electronic bias. This guide covers two validated workflows: Chemical Catalysis (Salen-Cr) and Biocatalysis (Halohydrin Dehalogenase) .
Module 1: Route Selection & Strategy
Before troubleshooting, confirm your synthetic pathway. High ee failures often stem from selecting the wrong method for the starting material purity.
Figure 1: Decision matrix for synthetic route based on starting material availability and yield requirements.
Module 2: Chemical Catalysis (Jacobsen Salen-Cr)
The Standard: Asymmetric Ring Opening (ARO) of styrene oxide using (salen)Cr(III) complexes with TMSN
Mechanism of Action
The reaction relies on a bimetallic cooperative mechanism . One metal center activates the epoxide (electrophile), while a second metal center delivers the azide (nucleophile). If your concentration is too low, this cooperative effect diminishes, lowering ee.
Protocol: Kinetic Resolution of Styrene Oxide
-
Catalyst: (R,R)-(salen)Cr(III)Cl (Jacobsen’s Catalyst).
-
Nucleophile: TMSN
(Trimethylsilyl azide). -
Additives: 0.5 – 1.0 equiv. Water (Critical).
| Parameter | Recommended Condition | Why? (Causality) |
| Temperature | 0°C to 4°C | Suppresses the non-selective background reaction. |
| Solvent | TBME or Solvent-Free | Ethereal solvents stabilize the active bimetallic species. |
| Stoichiometry | 0.55 equiv TMSN | In Kinetic Resolution, you only want to react one enantiomer. |
| Concentration | High (2M - Neat) | Crucial: Reaction is 2nd order in catalyst. Dilution kills ee. |
Troubleshooting Guide: Chemical Route
Q1: My ee is stuck at 60-70%. What is wrong?
-
Diagnosis: You likely have a competing uncatalyzed background reaction . Styrene oxide is reactive; if the catalyst is slow or deactivated, free azide will attack the epoxide non-selectively.
-
Fix:
-
Lower the temperature. Run at 0°C.
-
Check Water Content. The active species is likely a chromium-azide-hydroxo species. Completely anhydrous conditions often lead to inactive catalysts (induction period), allowing the background reaction to take over. Add 1 mol% water relative to the catalyst.
-
Q2: I am getting the wrong regioisomer (2-azido-2-phenylethanol).
-
Diagnosis: Electronic control is dominating steric control. The phenyl ring stabilizes the carbocation at the
-position. -
Fix: Switch to the Biocatalytic Route (see Module 3). Chemical catalysts struggle to override the electronic bias of styrene oxide completely.[1] Alternatively, use a more sterically bulky Salen ligand to force
-attack, but this often compromises yield.
Module 3: Biocatalysis (Halohydrin Dehalogenase)
The Precision Solution: Using Halohydrin Dehalogenase (HHDH), specifically the variant HheC from Agrobacterium radiobacter.[2]
Why this is superior for this specific target:
Unlike chemical catalysts, HheC possesses a unique active site architecture that reverses the regioselectivity . It enforces attack at the terminal (
Figure 2: HheC-mediated regioselectivity reversal.
Protocol: HheC Catalyzed Azidolysis
-
Enzyme: HheC (Wild type or F12Y mutant).
-
Nucleophile: Sodium Azide (NaN
).[3] -
Buffer: Tris-SO
or Phosphate, pH 7.5.
Troubleshooting Guide: Biocatalytic Route
Q1: I see formation of diol byproducts.
-
Diagnosis: Hydrolysis of the epoxide by water (competing with azide).[4]
-
Fix: Increase the concentration of azide equivalents (up to 2-3 equiv). This biases the competition toward azidolysis over hydrolysis.
Q2: The reaction slows down significantly after 30% conversion.
-
Diagnosis: Product Inhibition. The resulting azido alcohol can bind to the enzyme active site.
-
Fix: Use a biphasic system (e.g., Buffer/MTBE). The organic phase will extract the product, relieving inhibition on the enzyme in the aqueous phase.
Q3: The regioselectivity is degrading (more
-
Diagnosis: pH Drift. If the pH drops or rises too high, the spontaneous (chemical) reaction rate increases relative to the enzymatic rate.
-
Fix: Maintain strict pH control at 7.0–7.5. Do not exceed pH 8.0, as hydroxide ions will compete as nucleophiles.
Summary of Recommendations
| Feature | Chemical Route ((Salen)Cr) | Biocatalytic Route (HheC) |
| Primary Use Case | Large scale, tolerant of lower regioselectivity. | High purity requirements, strict regiocontrol. |
| Max ee | ~90-95% (requires recrystallization). | >99% (often direct from reaction). |
| Regioselectivity | Mixed ( | High ( |
| Key Optimization | Concentration: Run neat or highly concentrated. | pH Control: Keep pH 7.0-7.5. |
References
-
Jacobsen's Catalyst Mechanism: Martinez, L. E., et al. "Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes." Journal of the American Chemical Society, 1995.
-
Biocatalytic Regioselectivity (HheC): Tang, L., et al. "Enantioselective and Regioselective Azidolysis of Styrene Oxide Catalyzed by Halohydrin Dehalogenase." Advanced Synthesis & Catalysis, 2014.[5]
-
HheC Mutants for Stability: Schallmey, A., et al. "Engineering of Halohydrin Dehalogenase HheC for Enhanced Activity and Enantioselectivity." ACS Catalysis, 2016.
-
Kinetic Resolution Fundamentals: Larrow, J. F., & Jacobsen, E. N.[1] "Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with TMSN3." Journal of the American Chemical Society, 1994.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 4. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible photons for the regioselective nucleophilic ring opening of epoxides - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02612H [pubs.rsc.org]
separation of regioisomers in 2-Azido-1-phenylethanol synthesis
Topic: Separation of Regioisomers in 2-Azido-1-phenylethanol Synthesis Ticket ID: AZ-PH-782 Status: Open Analyst: Senior Application Scientist
Diagnostic & Triage: Understanding Your Mixture
Welcome to the technical support hub. If you are accessing this guide, you likely have a crude reaction mixture from the ring-opening of styrene oxide (phenyloxirane) with sodium azide (
Before attempting purification, you must diagnose why your mixture exists. The regioselectivity of this reaction is not random; it is strictly controlled by the pH and electronic environment of your reaction media.
The Mechanistic Fork
The ring opening can proceed via two distinct pathways.[1] Understanding this is critical because it dictates which isomer is your major product and which is the impurity .
-
Pathway A (Basic/Neutral): Under standard conditions (
, /Alcohol, ), the azide ion is a strong nucleophile attacking the less hindered carbon ( -like).[1]-
Major Product: this compound (
-attack).[2]
-
-
Pathway B (Acidic/Lewis Acid): In the presence of acid or Lewis acids, the epoxide oxygen is activated. The transition state develops carbocation character at the benzylic position (stabilized by the phenyl ring).
-
Major Product: 2-Azido-2-phenylethanol (
-attack).
-
Figure 1: Mechanistic divergence in styrene oxide ring opening based on reaction conditions.
Separation Protocols: The "How-To"
Separating these structural isomers requires exploiting their subtle polarity differences.
-
Isomer A (this compound): Secondary alcohol, primary azide.
-
Isomer B (2-Azido-2-phenylethanol): Primary alcohol, secondary azide.
General Polarity Rule: Primary alcohols are typically more polar (better H-bond donors) than secondary alcohols. Therefore, Isomer A usually elutes first (higher
Protocol 1: Flash Chromatography (Standard)
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[2]
| Step | Action | Technical Note |
| 1. TLC Optimization | Run TLC in 90:10 Hexane:EtOAc . | If |
| 2. Loading | Dissolve crude oil in minimum DCM or Toluene. | Avoid loading with EtOAc; it causes band broadening. |
| 3. Gradient Elution | Start with 100% Hexane (1 CV). | Flushes non-polar impurities (styrene oxide residues). |
| 4. Separation | Ramp to 95:5 (Hex:EtOAc). | Isomer A typically elutes here. |
| 5. Flush | Ramp to 80:20 (Hex:EtOAc). | Isomer B (if present) elutes here. |
Protocol 2: Analytical Validation (NMR)
You cannot rely on TLC alone. Use
| Feature | Isomer A (this compound) | Isomer B (2-Azido-2-phenylethanol) |
| Benzylic Proton | ||
| Methylene ( | ||
| Key Distinction | Upfield | Downfield |
Troubleshooting & FAQs
Q1: My TLC shows one large smear instead of two distinct spots. What is happening?
-
Cause: This is often "streaking" caused by the acidic nature of the silica gel interacting with the alcohol or trace amines.
-
Solution: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane, or add 0.5% TEA to your mobile phase. This neutralizes the acidic sites on the silica and sharpens the bands.
Q2: I am seeing "Isomer B" as my major product, but I used neutral conditions.
-
Cause: Check your starting material. If your styrene oxide has aged, it may contain benzoic acid (from oxidation), which lowers the pH of the reaction mixture, triggering the acid-catalyzed pathway (Path B).
-
Fix: Distill styrene oxide before use or buffer your reaction mixture to pH 9.0-9.5.
Q3: Can I use distillation to separate them?
-
CRITICAL WARNING: NO.
-
Reason: Organic azides are thermally unstable.[3] Heating them to the boiling points required for phenylethanol derivatives (>200°C equiv) presents a severe explosion hazard. Stick to chromatography or low-temperature crystallization if applicable.
RED ALERT: Safety Protocols (Azide Handling)
Working with azides requires strict adherence to safety protocols.[3][4][5][6] Ignorance here can be fatal.
The "Rule of Six"
Ensure the number of carbon atoms (
Mandatory Safety Checks[4]
Figure 2: Critical safety incompatibilities for azide chemistry.
-
No Metal Spatulas: Sodium azide reacts with heavy metals (Copper, Lead) to form highly unstable metal azides. Use Teflon or plastic tools only.
-
No Acidic Workup: Never acidify the aqueous layer containing excess
. This generates Hydrazoic Acid ( ), which is volatile, highly toxic, and explosive.[5][6] Quench excess azide with bleach (sodium hypochlorite) or nitrous acid in a controlled manner before disposal. -
No Chlorinated Solvents with Free Azide: Do not reflux sodium azide in Dichloromethane (DCM). This can form di-azidomethane, which is extremely explosive.
References
-
Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[7] Ring Opening of Epoxides with Sodium Azide in Water.[1][7][8][9] A Regioselective pH-Controlled Reaction.[1][7][9] The Journal of Organic Chemistry, 64(16), 6094–6096.
-
University of California Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. UCSB Environmental Health & Safety.
-
Organic Chemistry Portal. (n.d.). Ring Opening of Epoxides with Sodium Azide.[1][7][8][9]
-
Silva, R. et al. (2014). Synthesis of
-azidophenylethanols (NMR Data Reference). Journal of the Brazilian Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. minio.scielo.br [minio.scielo.br]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Stereochemical Validation of 2-Azido-1-phenylethanol
Introduction: Beyond a Single Value - A Framework for Stereochemical Integrity
For researchers in drug development and asymmetric synthesis, the absolute configuration and enantiomeric purity of a chiral molecule are not mere data points; they are foundational to its biological activity and therapeutic potential. 2-Azido-1-phenylethanol, a valuable chiral building block, is no exception. While a literature search for a definitive specific rotation value for its pure enantiomers may yield disparate or context-lacking results, a robust internal validation framework is far more powerful.
This guide eschews the presentation of a single, potentially variable, literature value. Instead, it provides a comprehensive methodology for researchers to validate the optical rotation of their own synthesized, pure this compound. We will delve into the "why" behind the experimental choices, establishing a self-validating system that integrates polarimetry with orthogonal analytical techniques. This approach ensures that the stereochemical integrity of your material is not just assumed, but rigorously proven.
The Foundational Precursor: (R)- and (S)-1-Phenylethanol
Our validation journey begins with the well-characterized chiral precursor, 1-phenylethanol. The optical rotation of this starting material is a critical baseline. The (S)-enantiomer is known to be levorotatory (-) and the (R)-enantiomer is dextrorotatory (+).
Table 1: Reference Optical Rotation of Enantiopure 1-Phenylethanol
| Enantiomer | Sign of Rotation | Reported Specific Rotation ([α]²⁰/D) | Conditions |
| (S)-(-)-1-Phenylethanol | Levorotatory (-) | -45 ± 1° | c = 5% in methanol[1] |
| (R)-(+)-1-Phenylethanol | Dextrorotatory (+) | +45 ± 1° | c = 5% in methanol |
Note: The sign of rotation for the (R)-enantiomer is opposite to that of the (S)-enantiomer.
Synthesis and Expected Stereochemical Outcome: The Azide Introduction
A common and effective method for the synthesis of this compound from 1-phenylethanol involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide source. A well-established method that proceeds with inversion of stereochemistry is the Mitsunobu reaction.
This stereochemical inversion is the cornerstone of our validation. If we begin with (R)-(+)-1-phenylethanol, we should expect to synthesize (S)-2-Azido-1-phenylethanol. Conversely, starting with (S)-(-)-1-phenylethanol should yield (R)-2-Azido-1-phenylethanol.
Caption: Synthetic pathway from 1-phenylethanol to this compound.
Core Validation: Experimental Protocol for Optical Rotation Measurement
The measurement of optical rotation is highly sensitive to experimental conditions.[2] To ensure the generation of reliable and reproducible data, the following protocol must be meticulously followed.
Instrumentation and Calibration
-
Polarimeter: A calibrated polarimeter capable of measuring rotation to at least ±0.001° is required. The instrument should be equipped with a sodium (D-line, 589 nm) or mercury lamp.
-
Cell: A 1 dm (100 mm) path length cell is standard.
-
Temperature Control: The sample compartment must be thermostatically controlled, as temperature can significantly influence the observed rotation.[2][3] A standard temperature of 20°C or 25°C should be maintained and recorded.
Sample Preparation
-
Purity: Ensure the sample of this compound is of high purity (>99%), as impurities will affect the observed rotation. Purification by column chromatography is recommended.
-
Solvent: Select a high-purity, spectroscopic grade solvent. Chloroform and methanol are common choices. The choice of solvent is critical as it can influence the magnitude and even the sign of the rotation.[4]
-
Concentration: Accurately weigh the sample and dissolve it in the chosen solvent in a volumetric flask to a known concentration (c), typically expressed in g/100 mL. A concentration of c = 1 is a common standard.
Measurement Procedure
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and take a blank reading. This value should be subtracted from the sample reading.
-
Sample Measurement: Rinse the cell with the sample solution before filling it. Ensure no air bubbles are present in the light path.
-
Data Acquisition: Place the cell in the thermostatically controlled compartment and allow the temperature to equilibrate. Take multiple readings (at least 3-5) and calculate the average observed rotation (α).
Calculation of Specific Rotation
The specific rotation [α] is calculated using the following formula:
[α]Tλ = (100 × α) / (l × c)
Where:
-
[α] : Specific rotation
-
T : Temperature in degrees Celsius
-
λ : Wavelength of light (e.g., D for sodium D-line)
-
α : Observed rotation in degrees
-
l : Path length of the cell in decimeters (dm)
-
c : Concentration in g/100 mL
Table 2: Critical Parameters for Reporting Optical Rotation
| Parameter | Example Value | Rationale |
| Temperature | 20°C | Optical rotation is temperature-dependent.[2][3] |
| Wavelength | 589 nm (Na D-line) | Standard wavelength for comparison.[3] |
| Concentration | c = 1.0 g/100 mL | Specific rotation is concentration-dependent. |
| Solvent | Chloroform | Solvent interactions can alter the measured rotation.[4] |
| Path Length | 1.0 dm | A standard path length is crucial for comparability. |
Orthogonal Validation: A Multi-Technique Approach to Enantiomeric Purity
Relying solely on optical rotation to determine enantiomeric excess (e.e.) can be misleading, as the relationship between specific rotation and e.e. is not always linear. Therefore, orthogonal, or independent, analytical methods are essential for a comprehensive validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. It provides a direct measure of the enantiomeric ratio.
Experimental Protocol: Chiral HPLC of this compound
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is suitable.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
NMR Spectroscopy with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers with a chiral derivatizing agent. These diastereomers will have distinct NMR spectra.
Experimental Protocol: NMR Analysis
-
Derivatization: React the sample of this compound with a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters.
-
¹H NMR Analysis: In the ¹H NMR spectrum of the resulting diastereomeric mixture, specific protons near the chiral center will exhibit different chemical shifts.
-
Quantification: The integration of these distinct signals allows for the determination of the diastereomeric ratio, which corresponds to the original enantiomeric ratio of the this compound.
Caption: A multi-technique workflow for the validation of this compound.
Conclusion: Establishing an In-House Standard
By systematically applying this multi-faceted validation approach, a research laboratory can confidently establish an in-house standard for enantiomerically pure this compound. The combination of a carefully measured specific rotation under fully documented conditions, corroborated by direct enantiomeric excess determination via chiral HPLC and NMR, constitutes a self-validating system. This rigorous methodology ensures the reliability of your chiral building blocks and the integrity of your subsequent research and development endeavors.
References
-
Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. Retrieved from [Link]
-
Barron, L. D., & Buckingham, A. D. (2009). Vibrational Raman Optical Activity of 1-Phenylethanol and 1-Phenylethylamine: Revisiting Old Friends. Chirality, 21(S1), S4-S12. Retrieved from [Link]
-
Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]
-
World Health Organization. (n.d.). 1.4 Determination of optical rotation and specific rotation. The International Pharmacopoeia. Retrieved from [Link]
-
Sakai, K., Sakurai, H., & Tasaka, S. (2003). Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. Tetrahedron: Asymmetry, 14(3), 371-376. Retrieved from [Link]
-
Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Thompson, A. S. (1995). Alcohol to Azide SN2 Conversion. (WO1995001970).
Sources
Definitive Guide: Determining the Absolute Configuration of 2-Azido-1-phenylethanol
Executive Summary
The Challenge: 2-Azido-1-phenylethanol is a critical chiral building block for
The Solution: This guide compares three validated methodologies.
-
NMR Spectroscopy (Mosher's Method): The gold standard for analytical determination on mg-scale samples.
-
Enzymatic Kinetic Resolution: The preferred method for simultaneous assignment and preparative separation.
-
Vibrational Circular Dichroism (VCD): A non-destructive, solution-phase alternative for neat samples.
Part 1: The Stereochemical Challenge
The molecule consists of a benzylic alcohol center with two competing steric environments: the phenyl ring (Large) and the azidomethyl group (Medium).
-
Structure:
-
Stereocenter: C1 (Benzylic position).
-
Significance: The biological activity of derived amino alcohols is strictly stereodependent. For instance,
-isomers of downstream -blockers often exhibit significantly higher potency than their -counterparts.
Part 2: Comparative Methodology
Method A: The Modified Mosher's Method (NMR)
Best For: Rapid, unambiguous assignment of unknown samples (1–5 mg).
This method relies on the anisotropic shielding effect of the phenyl ring in
The Mechanistic Logic
-
Derivatization: The alcohol reacts with
- and -MTPA-Cl to form diastereomeric esters.[1] -
Conformation: The esters adopt a preferred conformation where the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl group are coplanar (syn-periplanar).
-
Shielding:
-
In the
-MTPA ester , the MTPA phenyl group shields substituents on the L1 (Left) side of the stereocenter. -
In the
-MTPA ester , the MTPA phenyl group shields substituents on the L2 (Right) side.
-
Protocol: Derivatization Workflow
-
Reagents: Dry pyridine-
(solvent & base), -(-)-MTPA-Cl, -(+)-MTPA-Cl. -
Reaction:
-
Dissolve 2 mg of this compound in 0.5 mL pyridine-
in an NMR tube. -
Add 10
L of -MTPA-Cl. Shake and allow to stand for 15 mins (monitoring conversion by NMR). -
Repeat in a separate tube with
-MTPA-Cl.
-
-
Analysis: Record
H NMR (400 MHz+) for both samples.
Data Interpretation (The Decision Matrix)
Calculate
| Proton Group | Position relative to Center | Sign of | Sign of |
| Phenyl Ring ( | L1 (Left) | Negative ( | Positive ( |
| Azidomethyl ( | L2 (Right) | Positive ( | Negative ( |
| Methine ( | Center | Variable (Ignore) | Variable (Ignore) |
Critical Check: If the aromatic protons show a negative
while the azidomethyl protons show a positive, your sample is the -enantiomer .
Method B: Enzymatic Kinetic Resolution (Biocatalysis)
Best For: Preparative scale (>100 mg) and correlating synthesis with configuration.
Lipases, particularly Candida antarctica Lipase B (CALB), exhibit predictable enantioselectivity toward secondary alcohols based on Kazlauskas' Rule .[5]
The Mechanistic Logic (Kazlauskas' Rule)
CALB preferentially acetylates the enantiomer where the "Large" group (Phenyl) and "Medium" group (Azidomethyl) fit specific pockets in the active site.
-
Fast Reaction:
-Enantiomer -Acetate. -
Slow Reaction:
-Enantiomer Remains as Alcohol.
Protocol: Kinetic Resolution
-
Setup: Dissolve racemic this compound (100 mg) in vinyl acetate (2 mL) and MTBE (2 mL).
-
Catalyst: Add immobilized CALB (e.g., Novozym 435, 10 mg).
-
Incubation: Shake at 30°C for 4–6 hours. Monitor by TLC or HPLC.
-
Termination: Filter off the enzyme when conversion reaches ~50%.
-
Analysis: The remaining alcohol is enriched in the
-enantiomer . The formed ester is the -enantiomer .
Method C: Vibrational Circular Dichroism (VCD)
Best For: Non-destructive analysis of neat oils or concentrated solutions.
VCD measures the differential absorption of left and right circularly polarized infrared light.[6][7] Unlike OR (Optical Rotation), which is a single number at one wavelength, VCD provides a rich spectrum of chiral "fingerprints."
-
Workflow: Measure IR and VCD spectra of the sample in
. -
Validation: Compare experimental VCD bands in the 1000–1400 cm
region (C-O stretch and C-H bending modes) with DFT-calculated spectra for the -isomer. -
Advantage: Does not require derivatization or crystals.
Part 3: Visualization & Logic Flows
Figure 1: Mosher's Method Decision Workflow
This diagram illustrates the logical path from derivatization to configuration assignment.
Caption: Step-by-step logic for assigning configuration using NMR shift differences.
Figure 2: Enzymatic Resolution Pathway (Kazlauskas Rule)
This diagram details the preparative separation and stereochemical assignment via Lipase B.
Caption: Preparative separation where CALB selectively acetylates the (R)-enantiomer.
Part 4: Data Analysis & Comparison
The following table summarizes the operational parameters for each method to aid in selection.
| Feature | Mosher's Method (NMR) | Enzymatic Resolution | VCD Spectroscopy |
| Primary Output | Absolute Config Assignment | Enriched Enantiomers + Assignment | Absolute Config Assignment |
| Sample Required | < 5 mg | > 50 mg (scalable to kg) | ~10–20 mg (recoverable) |
| Destructive? | Yes (Derivatization) | No (Separation) | No |
| Time to Result | 2–4 Hours | 4–24 Hours | 1–2 Hours |
| Reliability | High (Direct physical measurement) | Medium-High (Depends on enzyme specificity) | High (Direct physical measurement) |
| Cost | Low (NMR solvent/reagents) | Medium (Enzyme cost) | High (Instrument availability) |
Technical Note on Synthesis Provenance
If synthesizing this compound from styrene oxide :
-
Regioselectivity: Azide opening of styrene oxide typically occurs at the less hindered terminal carbon (
-attack). -
Stereochemistry: This reaction generally proceeds with retention of configuration at the benzylic center (since the bond breaking occurs at the adjacent carbon).
-
Implication: Starting with
-styrene oxide will yield -2-azido-1-phenylethanol .
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1] Nature Protocols, 2, 2451–2458.
- Anderson, E. M., et al. (1995). Kinetic resolution of 1-phenylethanol derivatives using Candida antarctica lipase B. Biocatalysis and Biotransformation. (General application of Kazlauskas rule to phenyl-alkanols).
- Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates. Angewandte Chemie International Edition, 43(7), 788-824.
-
Stephens, P. J., et al. (2007). Determination of absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[8] Chemical Reviews. (Foundation of VCD methodology).
-
Kamal, A., et al. (2008).
-azido alcohols. Tetrahedron: Asymmetry. (Specific application to azido alcohols).[9]
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy combined with density functional theory calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2-Azido-1-phenylethanol
[1]
Executive Summary: Operational Safety & Risk Profile
Target Molecule: 2-Azido-1-phenylethanol
CAS: [Specific CAS may vary by isomer; treat as generic organic azide]
Molecular Formula:
As a Senior Application Scientist, I must emphasize that this compound falls into a critical safety category. With a Carbon-to-Nitrogen (C/N) ratio of 2.66 , this compound exists in the "metastable" zone. While the hydroxyl group provides some hydrogen-bonding stability, the molecule retains significant potential for shock sensitivity and violent decomposition, particularly if concentrated or heated.
Immediate Core Directives:
-
DO NOT dispose of down the drain.[1] (Risk of formation of explosive heavy metal azides in plumbing).
-
DO NOT mix with acids.[2] (Risk of generating Hydrazoic Acid,
, which is volatile and lethal).[3][4][5][6] -
DO NOT concentrate to dryness if the purity is unknown or if the scale exceeds 500mg.
Part 1: Hazard Characterization & Decision Matrix
Before initiating disposal, you must characterize the state of the material. The safety of your workflow depends on the C/N Ratio Rule , a standard heuristic for organic azide stability.[6][7]
The Rule of Six Analysis
-
Formula:
[2][5][6] -
Calculation:
-
Implication: A ratio
indicates the molecule is energy-rich. It can be synthesized and handled in solution but poses an explosion hazard in pure form or large quantities.[6]
Disposal Decision Matrix
Figure 1: Decision workflow for determining the appropriate disposal channel. Note that bulk pure azides should rarely be chemically treated by end-users due to exotherm risks; professional incineration is preferred.
Part 2: Protocol A - Waste Segregation (External Disposal)
Applicability: Bulk stock solutions, old samples (>100 mg), and primary reaction waste. Goal: Safe transfer to Environmental Health & Safety (EHS) or professional waste management.
Operational Steps:
-
Container Selection: Use an amber polyethylene (HDPE) bottle. Never use metal containers or metal spatulas, as azides react with copper and lead to form highly sensitive primary explosives.[3]
-
Dilution: If the material is a neat oil/solid, dilute it to <10% concentration using a compatible solvent (Ethanol or Ethyl Acetate). Avoid Dichloromethane (DCM), as azides can react with halogenated solvents to form di-azidomethane (extremely explosive).[2]
-
Labeling: The label must explicitly state:
-
"HAZARDOUS WASTE - ORGANIC AZIDE"
-
"POTENTIAL EXPLOSIVE"
-
"DO NOT MIX WITH ACIDS OR METALS"[2]
-
-
Segregation: Store the waste container in a secondary containment tray, separate from acidic waste streams.
Part 3: Protocol B - Chemical Deactivation (Internal)
Applicability: Quenching reaction mixtures, cleaning glassware, degrading trace residues, or deactivating small (<500 mg) samples before disposal.
Mechanism: The Staudinger Reduction .[8] This uses a phosphine (typically Triphenylphosphine,
The Reaction Pathway
Step-by-Step Deactivation Procedure
| Step | Action | Critical Technical Note |
| 1. Preparation | Dissolve the azide residue in Tetrahydrofuran (THF) or Ethanol . | Ensure the system is vented.[9] Nitrogen gas ( |
| 2. Reagent Add | Add 1.5 equivalents of Triphenylphosphine ( | |
| 3. Incubation | Stir at Room Temperature for 2–4 hours. | Observe gas evolution ( |
| 4. Hydrolysis | Add Water ( | Water is required to hydrolyze the intermediate iminophosphorane into the amine. |
| 5.[8][10][11] Validation | Mandatory Check: Perform TLC or IR analysis (see below). | You must confirm the azide is gone before declaring the waste "safe." |
| 6. Final Disposal | Dispose of the mixture as standard organic solvent waste. | The mixture now contains the amine and phosphine oxide, which are non-explosive. |
Validation: The "Self-Validating" System
You cannot assume the reaction is complete. You must prove it.
-
Method 1: IR Spectroscopy (Gold Standard)
-
Take an aliquot of the reaction mixture.
-
Look for the Azide Stretch at ~2100 cm⁻¹ .
-
Result: Complete disappearance of this strong peak confirms deactivation.
-
-
Method 2: TLC Monitoring
-
Spot the reaction mixture against the starting material.
-
Stain: Use Ninhydrin.
-
Result: The starting material (Azide) is UV active but Ninhydrin negative. The product (Amine) will stain Red/Purple with Ninhydrin.
-
Part 4: Emergency Procedures
Scenario: Spillage of this compound
-
Evacuate: Clear the immediate area.
-
Isolate: Do not attempt to wipe up pure material with dry paper towels (friction sensitivity).
-
Deactivate in Place:
-
Cover the spill gently with a towel soaked in the Deactivation Solution (10%
in THF/Ethanol). -
Allow to sit for 30 minutes.
-
Wipe up with moist absorbents.
-
-
Waste: Place all cleanup materials into a plastic bag labeled "Azide Contaminated Debris."
References
-
University of California, San Diego (UCSD). Azides, Organic and Inorganic: Safety Guidelines. [Link]
-
Stanford University Environmental Health & Safety. Information on Azide Compounds. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
Staudinger, H.; Meyer, J. Über neue organische Phosphorverbindungen III. Phosphinmethylene.[12][13] Helvetica Chimica Acta, 1919. (Foundational chemistry for the deactivation protocol). [Link]
Sources
- 1. thewaite.org [thewaite.org]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. ChemNote: Azides | ChemSee [chemsee.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. uvic.ca [uvic.ca]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Personal Protective Equipment & Handling Guide: 2-Azido-1-phenylethanol
Executive Safety Assessment: The "Borderline" Hazard
Compound: 2-Azido-1-phenylethanol
CAS: [Generic Azide Class Protocols Apply]
Formula:
As a Senior Application Scientist, I must immediately flag this compound's stability profile. Safety with organic azides is governed by the Carbon-to-Nitrogen (C/N) ratio .[1][2]
-
The Stability Equation:
-
Your Compound's Profile:
-
Carbons (
): 8 -
Oxygens (
): 1 -
Nitrogens (
): 3 -
Ratio:
-
Analysis: This compound sits exactly on the threshold of stability. While it is theoretically isolable, it lacks the safety buffer of higher molecular weight azides. It must be treated as potentially explosive , particularly if heated, subjected to friction, or concentrated to dryness. It also carries the class-wide toxicity of azides (Cytochrome C oxidase inhibition), presenting a severe risk of rapid dermal absorption.
PPE Matrix: Layered Defense System
Do not rely on a single barrier. Azides are small, linear anions that can permeate standard nitrile rapidly in the presence of organic solvents.
| Zone | PPE Requirement | Technical Justification (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. In an explosive decomposition, glass shards and chemical spray travel omnidirectionally. Goggles seal the eyes from vapor and liquid entry. |
| Dermal (Hands) | Double-Gloving Strategy 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile or Laminate (Silver Shield®) | Permeation Defense: Organic azides in solvents (e.g., DCM, DMF) can break through single nitrile layers in <5 minutes. The air gap between gloves provides a critical "breakthrough buffer." |
| Dermal (Body) | Flame-Resistant (FR) Lab Coat + Chemical Apron | Standard poly-blend coats can melt into skin during a flash fire. An impermeable apron prevents chest/lap absorption during spills. |
| Respiratory | Fume Hood (Mandatory) | Zero-Tolerance: Never handle outside a hood. Azides can release Hydrazoic Acid ( |
| Shielding | Portable Blast Shield | Kinetic Barrier: Because the C/N ratio is 3.0, unexpected detonation is statistically possible. A polycarbonate shield protects the neck and arteries. |
Operational Workflow: Self-Validating Protocols
This workflow integrates "fail-safe" checks to prevent common accident vectors (friction, metal contamination, and concentration).
Figure 1: Safe handling workflow emphasizing the critical prohibition of concentration to dryness.
Detailed Protocol Steps:
-
The "No-Metal" Rule:
-
Action: Use only Teflon-coated or ceramic spatulas.
-
Causality: Azide ions react with transition metals (Copper, Lead, Zinc) to form heavy metal azides (e.g.,
). These are primary explosives, far more sensitive than the organic azide itself. A metal spatula scraping a glass joint can trigger detonation.
-
-
Solvent Selection:
-
Action: Avoid Halogenated solvents (DCM, Chloroform) if possible.[3]
-
Causality: Sodium azide (if used as a precursor) reacts with DCM to form Diazidomethane (
), which is extremely explosive. If you must use DCM, never leave it standing overnight.
-
-
Concentration Limits:
-
Action: STOP rotary evaporation while liquid remains in the flask.
-
Causality: As solvent is removed, the thermal mass decreases, and the azide molecules pack closer together. The friction of crystals grinding against each other in a dry flask is sufficient to overcome the activation energy for decomposition.
-
Emergency Disposal & Quenching (The Staudinger Method)
Do not dispose of active organic azides in general waste. You must chemically deactivate the azide functionality first.
The Protocol: Staudinger Reduction
This method uses Triphenylphosphine (
-
Dissolve: Dilute the azide waste in THF or Toluene.
-
Add Reagent: Add 1.5 equivalents of Triphenylphosphine (
). -
Monitor: Nitrogen gas (
) will bubble off. This is the visual validation that quenching is occurring. -
Hydrolyze: Add water to hydrolyze the intermediate phosphazene.
-
Result: The mixture now contains the corresponding amine and triphenylphosphine oxide, which are non-explosive and safe for standard organic waste disposal.
Figure 2: Decision tree for waste management and spill response.
References
-
University of California, Santa Cruz (UCSC). (n.d.). Organic Azide Handling Safety Guide. Retrieved from [Link]
-
American Chemical Society (ACS). (2022). Safe Handling of Organic Azides. ACS Chemical Safety. Retrieved from [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational text on Azide stability ratios).
-
University of Pennsylvania (Penn EHRS). (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
Sources
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